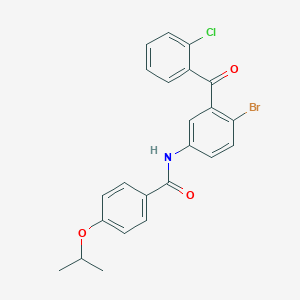

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide

Descripción

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide is a halogenated benzamide derivative characterized by a 4-bromo-substituted phenyl ring, a 2-chlorobenzoyl group, and a 4-isopropoxybenzamide moiety. The bromine atom at the 4-position likely enhances lipophilicity and steric bulk, while the 2-chlorobenzoyl group may influence binding interactions through electronic and steric effects.

Propiedades

IUPAC Name |

N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrClNO3/c1-14(2)29-17-10-7-15(8-11-17)23(28)26-16-9-12-20(24)19(13-16)22(27)18-5-3-4-6-21(18)25/h3-14H,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYUTGSOCPBGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzoyl precursor, followed by chlorination and subsequent coupling with an isopropoxybenzamide derivative. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Aplicaciones Científicas De Investigación

Chemical Characteristics

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide is characterized by the presence of bromine, chlorine, and isopropoxy functional groups. Its molecular formula is , and it possesses properties that make it suitable for diverse applications.

Chemistry

- Synthesis of Complex Organic Molecules : This compound serves as an intermediate in the synthesis of more intricate organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, enhances its utility in synthetic chemistry.

-

Chemical Reactions : The compound can participate in:

- Oxidation : Using agents like potassium permanganate to form carboxylic acids or ketones.

- Reduction : Employing lithium aluminum hydride to yield alcohols or amines.

- Nucleophilic Substitution : Halogen atoms can be replaced by nucleophiles, expanding its chemical versatility.

Biology

- Biochemical Pathways : The compound is utilized in studying biochemical pathways and enzyme interactions. Its specific structural features allow it to interact with various biological targets, potentially modulating cellular processes.

- Anticancer Research : Preliminary studies indicate that this compound may exhibit anticancer properties. It has been tested against different cancer cell lines, showing moderate cytotoxicity.

Industry

- Production of Specialty Chemicals : The compound can be employed in the manufacturing of specialty chemicals and materials, contributing to advancements in material science and industrial applications.

Anticancer Activity Study

A study evaluated the anticancer effects of this compound on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

These results suggest that the compound has potential as an anticancer agent due to its ability to inhibit cell proliferation through apoptosis induction mechanisms.

Antibacterial Efficacy Study

In another study focusing on antibacterial properties, this compound was tested against various bacterial strains. The findings indicated promising antibacterial activity, suggesting its potential use in developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Antimicrobial Benzamide Derivatives ()

Compounds 9 (N-(4-(1-benzoyl-5-chloro-2-oxoindolin-3-ylideneamino) phenylsulfonyl)-4-isopropoxy benzamide) and 19 (N-(4-(5-chloro-1-(2-chlorobenzoyl)-2-oxoindolin-3-ylideneamino) phenylsulfonyl)-4-isopropoxybenzamide) share critical features with the target compound:

- Common 4-isopropoxybenzamide backbone : This group may improve solubility and membrane permeability.

- Chlorinated aromatic systems: Compound 19’s 2-chlorobenzoyl group mirrors the target’s substitution pattern, which is associated with enhanced antimicrobial efficacy compared to non-chlorinated analogs .

- Biological activity : Both compounds 9 and 19 exhibited significant antimicrobial activity, suggesting that the target compound may also target microbial enzymes or disrupt cell membranes.

Table 1: Key Structural and Functional Comparisons

Chlorinated Tyrosine/Phenylalanine Derivatives ()

Compounds 25 (N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester) and 27 (N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanol) highlight the role of 2-chlorobenzoyl groups in peptide-based systems:

- 2-chlorobenzoyl moiety : This group may enhance metabolic stability or binding affinity to proteolytic enzymes due to steric hindrance and electron-withdrawing effects.

- Biological relevance : These derivatives are structurally analogous to protease inhibitors or receptor modulators, implying that the target compound could interact with similar biological targets .

Brominated Photodynamic Agents ()

The brominated compound I (BF2 chelate of N-(4-(4-Bromo-2-(4-bromo-3-(4-((diethyl(methyl)-ammonio)methyl)phenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-ylimino)-5-(4-methoxyphenyl)-2H-pyrrol-3-yl)benzyl)-N-ethyl-N-methylethanaminium iodide) shares a bromo-substituted aromatic system with the target compound:

- Bromine’s role : Bromine increases molecular weight and may improve photostability or electronic properties, critical for applications in photodynamic therapy or crystallography .

- Contrast : Unlike the target compound, compound I includes a cationic ammonium group, which alters solubility and target specificity.

Key Research Findings and Inferences

Substituent positioning : The 2-chlorobenzoyl group in the target compound and analogs like compound 19 () is associated with higher bioactivity compared to para-substituted chlorobenzoyl derivatives.

Bromine vs.

Functional groups : The 4-isopropoxybenzamide moiety is a recurring feature in antimicrobial agents, suggesting its role in balancing solubility and membrane penetration .

Actividad Biológica

N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of bromine, chlorine, and isopropoxy functional groups. Its synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Bromination : Introduction of bromine into the benzoyl precursor.

- Chlorination : Addition of chlorine to form the chlorobenzoyl derivative.

- Coupling : Reaction with an isopropoxybenzamide derivative to yield the final product.

The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing various cellular processes. The exact molecular mechanisms remain under investigation, but preliminary studies suggest potential interactions with key biochemical pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown inhibitory effects on tumor cell proliferation.

- Case Study : A study demonstrated that structural analogs could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding affinity and inhibition potency were assessed through molecular docking simulations, revealing promising results for further development as anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. In vitro assays have shown that it can affect the activity of certain kinases and phosphatases.

- Research Findings : Inhibition assays revealed that this compound could reduce the activity of protein kinases by approximately 50% at micromolar concentrations, suggesting a significant impact on cellular signaling pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Structure Complexity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 4-Bromo-2-chlorobenzoic acid | Low | Low | Minimal |

| 4-(4-bromo-3-chlorobenzoyl)morpholine | Moderate | High | Moderate |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(4-bromo-3-(2-chlorobenzoyl)phenyl)-4-isopropoxybenzamide, and what are the critical optimization steps?

- Methodology : The synthesis typically involves sequential functionalization:

Bromination : Introduce the bromine substituent at the 4-position of the phenyl ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) .

Benzoylation : React the brominated intermediate with 2-chlorobenzoyl chloride (CAS 609-65-4) in the presence of a base (e.g., potassium carbonate) to form the 2-chlorobenzoyl moiety .

Amidation : Couple the benzoylated product with 4-isopropoxybenzoic acid via activation using coupling agents like HATU or EDCI .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity. Monitor reaction progress via TLC and confirm intermediates via -NMR .

Q. Which spectroscopic techniques are essential for structural characterization, and how are key signals interpreted?

- FTIR : Confirm the presence of amide C=O (~1650–1680 cm) and aromatic C-Br (~550–600 cm) stretches .

- -NMR : Key signals include:

- Isopropoxy group : A doublet at ~1.3 ppm (6H, CH) and a septet at ~4.6 ppm (1H, CH) .

- Aromatic protons : Complex splitting patterns due to substituent effects (e.g., deshielding near bromine/chlorine groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments (e.g., loss of isopropoxy group) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure, and what software tools are recommended for refinement?

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at low temperature (e.g., 100 K) .

- Structure Solution : Employ direct methods (SHELXT) for phase determination, followed by full-matrix least-squares refinement (SHELXL) to optimize atomic coordinates and displacement parameters .

- Visualization : Generate ORTEP diagrams (ORTEP-3) to illustrate thermal ellipsoids and intermolecular interactions .

- Validation : Check for data completeness (>95%), R-factor convergence (<5%), and Hirshfeld surface analysis to identify packing defects .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological applications?

- Analog Design : Synthesize derivatives with variations in:

- Halogen substituents (e.g., replacing Br with CF for enhanced lipophilicity) .

- Benzamide linker (e.g., altering isopropoxy to methoxy for steric effects) .

- Activity Profiling : Test analogs against target enzymes (e.g., bacterial PPTases) via enzyme inhibition assays (IC) and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What strategies mitigate side reactions during synthesis, such as undesired halogen displacement or amide hydrolysis?

- Halogen Stability : Use anhydrous conditions and avoid strong nucleophiles (e.g., primary amines) to prevent bromine/chlorine displacement .

- Amide Protection : Temporarily protect the amide group with tert-butoxycarbonyl (Boc) during benzoylation steps, followed by acidic deprotection (TFA) .

- Side Product Identification : Employ LC-MS to detect byproducts (e.g., dehalogenated intermediates) and optimize reaction stoichiometry .

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical properties?

- Graph Set Analysis : Classify hydrogen bonds (e.g., N-H···O=C motifs) using Etter’s rules to identify robust supramolecular synthons .

- Impact on Solubility : Strong intermolecular H-bonding (e.g., dimerization via amide groups) reduces aqueous solubility, necessitating co-solvents (DMSO) for biological assays .

- Thermal Stability : Differential scanning calorimetry (DSC) correlates melting points with lattice energy derived from H-bond density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.